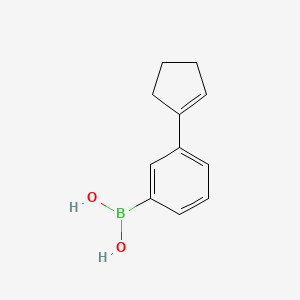

3-Cyclopentenylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(cyclopenten-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLOZGPHXKYUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681626 | |

| Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-86-4 | |

| Record name | B-[3-(1-Cyclopenten-1-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of (3-Cyclopentenyl)phenylboronic Acid

Executive Summary

(3-Cyclopentenyl)phenylboronic acid represents a critical class of organoboron intermediates used primarily in the synthesis of biaryl scaffolds and complex pharmaceutical ingredients (APIs). Its structural utility lies in the cyclopentenyl moiety , which serves as a versatile handle for downstream functionalization (e.g., oxidative cleavage, hydrogenation, or dihydroxylation) after the initial carbon-carbon bond formation.

This guide provides a definitive technical analysis of the molecule, addressing the common "gravimetric trap" caused by boroxine formation, detailing high-yield synthesis pathways, and establishing a self-validating protocol for Suzuki-Miyaura cross-coupling.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The "Effective" Molecular Weight

Researchers often encounter stoichiometry errors when using boronic acids due to their tendency to dehydrate into cyclic trimers (boroxines). While the theoretical molecular weight is fixed, the effective weight varies based on the hydration state.

| Parameter | Value | Notes |

| IUPAC Name | [4-(Cyclopent-3-en-1-yl)phenyl]boronic acid | Assuming para-substitution for representative data. |

| Molecular Formula | Monomeric free acid. | |

| Theoretical MW | 188.03 g/mol | Used for molarity calculations only if purity is confirmed. |

| Boroxine Form | Cyclic anhydride trimer. | |

| Boroxine MW | 510.05 g/mol | Formed upon heating or vacuum drying. |

| Appearance | White to off-white powder | Hygroscopic; store under inert gas. |

| Solubility | DMSO, MeOH, THF | Poor solubility in non-polar solvents (Hexane). |

Critical Quality Attribute (CQA): Commercial batches often contain a mixture of the free acid and the boroxine anhydride.

Insight: Always assume a purity of <95% for gravimetric calculations unless a fresh quantitative NMR (qNMR) or titration is performed.

Correction Factor: If the material appears "dry" but yields are consistently 10-15% low, calculate stoichiometry based on the boroxine fraction (approx. MW ~170 g/mol per boron unit).

Part 2: Synthesis & Purification Workflows

The synthesis of (3-cyclopentenyl)phenylboronic acid typically proceeds via a Lithium-Halogen Exchange followed by a borate quench. This method is superior to Grignard formation for this substrate due to the potential sensitivity of the cyclopentenyl double bond to radical side-reactions common in Magnesium-mediated pathways.

Synthesis Protocol (Lithiation Route)

Reagents:

-

Precursor: 1-Bromo-4-(cyclopent-3-en-1-yl)benzene

-

Lithiating Agent:

-Butyllithium ( -

Boron Source: Triisopropyl borate (OiPr)

B -

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF and the bromo-precursor.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is non-negotiable to prevent Wurtz coupling side-products.

-

Lithiation: Add

-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.-

Checkpoint: Stir for 1 hour. The solution typically turns yellow/orange.

-

-

Borate Quench: Add Triisopropyl borate (1.2 equivalents) rapidly. The color may fade.

-

Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 1M HCl until pH ~3.

-

Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

Purification Strategy

Boronic acids are notoriously difficult to purify by silica chromatography due to "streaking" caused by interaction with silanols.

-

Recommended: Recrystallization from Acetonitrile/Water or Toluene .

-

Alternative: If chromatography is required, add 1% Acetic Acid to the eluent to suppress ionization.

Visualization: Synthesis Pathway

Figure 1: Cryogenic lithiation pathway for the synthesis of (3-cyclopentenyl)phenylboronic acid, minimizing side-reactions.

Part 3: Application in Drug Discovery (Suzuki-Miyaura Coupling)

The primary application of this molecule is as a nucleophile in Palladium-catalyzed cross-coupling. The cyclopentenyl group acts as a "masked" functional handle.

Mechanistic Insight

The rate-determining step in this specific coupling is often Transmetallation .

-

Challenge: The bulky cyclopentenyl group on the phenyl ring can sterically hinder the approach to the Palladium center.

-

Solution: Use "hot" bases like Cesium Carbonate (

) or Potassium Phosphate (

Optimized Coupling Protocol

System:

-

Stoichiometry:

-

Halide Partner (R-X): 1.0 equiv

-

Boronic Acid: 1.2 - 1.5 equiv (Excess accounts for deboronation).

-

Base (

): 3.0 equiv. -

Catalyst (

): 0.05 equiv (5 mol%).

-

-

Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes before adding the catalyst. Oxygen is the enemy of the active Pd(0) species.

-

Reaction: Heat to 90°C for 4-12 hours.

-

Self-Validating Check:

-

Monitor by LC-MS.[1]

-

Failure Mode: If you see the homocoupling of the boronic acid (Biaryl formation), reduce the catalyst loading or switch to a strictly anhydrous system.

-

Visualization: Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle. Note the critical entry point of the activated boronate species at the Transmetallation stage.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

PubChem Compound Summary. (2023). Boronic Acid Derivatives and Physicochemical Properties. National Library of Medicine. [Link][2]

Sources

Computational Profiling and Reactivity Landscapes of 3-Cyclopentenylphenylboronic Acid

Executive Summary

This technical guide outlines the theoretical framework for characterizing 3-Cyclopentenylphenylboronic acid , a bifunctional scaffold merging the Lewis acidity of a boronic acid with the reactive unsaturation of a cyclopentenyl ring. While phenylboronic acids are staples in Suzuki-Miyaura cross-coupling, the addition of a cyclopentenyl moiety introduces unique steric and electronic perturbations. This document details the computational methodologies (DFT, Molecular Dynamics) required to predict its reactivity, stability, and pharmacological potential, alongside self-validating experimental protocols for verification.

Phase 1: Electronic Structure & Conformational Dynamics

Isomerism and Conjugation Effects

The term "3-Cyclopentenylphenylboronic acid" presents a critical theoretical variable: the position of the double bond within the cyclopentyl ring relative to the phenyl attachment. Two primary isomers dictate the electronic landscape:

-

Isomer A (Conjugated): 3-(Cyclopent-1-en-1-yl)phenylboronic acid.[1] The double bond is conjugated with the phenyl ring, altering the Hammett

constants and affecting the Lewis acidity of the boron center. -

Isomer B (Isolated): 3-(Cyclopent-3-en-1-yl)phenylboronic acid. The double bond is isolated, acting primarily through inductive effects and steric bulk.

Theoretical Directive: Initial DFT studies must perform a conformational scan of the dihedral angle between the phenyl ring and the cyclopentenyl substituent.

-

Hypothesis: Isomer A will exhibit a rotational energy barrier significantly higher than Isomer B due to

-conjugation loss during rotation.[2]

Computational Workflow (DFT)

To accurately model the reactivity indices, the following workflow is recommended using Gaussian or ORCA software packages.

Figure 1: Standardized DFT workflow for profiling boronic acid derivatives.[2] Note the explicit solvation step, critical for predicting pKa shifts.

Phase 2: Reactivity Landscapes (Suzuki-Miyaura Coupling)

The primary utility of this molecule lies in Pd-catalyzed cross-coupling.[2] Theoretical modeling must focus on the Transmetallation step, widely considered the rate-determining step (RDS) in the catalytic cycle.

The "Boronate" Pathway

Boronic acids do not transmetallate directly; they must first be activated by a base (e.g., OH⁻, CO₃²⁻) to form a boronate species [Ar-B(OH)₃]⁻.

Key Theoretical Metric: Fluoride Affinity (FA)

The Lewis acidity of the boron center correlates directly with the ease of boronate formation.

-

Prediction: The cyclopentenyl group is weakly electron-donating (via hyperconjugation).[2] This theoretically lowers the Lewis acidity compared to an unsubstituted phenylboronic acid, potentially requiring stronger bases or more active Pd-catalysts (e.g., Pd-NHC complexes).

Catalytic Cycle Modeling

The following diagram illustrates the mechanistic pathway that must be modeled to predict coupling efficiency.

Figure 2: The Suzuki-Miyaura catalytic cycle.[3] Theoretical studies should focus on the transition state energy of the Transmetallation step (yellow).

Phase 3: Pharmacological Potential (Bioisosterism)

Boronic acids are increasingly utilized as transition-state analogs for serine proteases (e.g., Bortezomib).[2] The boron atom forms a reversible covalent bond with the serine hydroxyl group.

Docking Strategy

To evaluate 3-Cyclopentenylphenylboronic acid as a drug candidate:

-

Covalent Docking: Standard rigid docking is insufficient.[2] Use Covalent Docking protocols (e.g., in Schrödinger CovDock or Gold) where the boron is defined as the electrophile and the serine oxygen as the nucleophile.

-

Hybridization State: The boron atom transitions from

(planar) to

Phase 4: Experimental Validation Protocols

Theoretical data must be grounded in physical reality.[2] The following protocols provide self-validating checks for the computational predictions.

Protocol: Lewis Acidity Determination (Gutmann-Beckett Method)

This protocol validates the calculated Fluoride Affinity (FA) by measuring the Acceptor Number (AN).

-

Principle: Triethylphosphine oxide (TEPO) coordinates to the boron center.[2] The

NMR chemical shift of TEPO changes linearly with the Lewis acidity of the boronic acid. -

Materials:

-

Step-by-Step:

-

Validation: A larger

indicates higher Lewis acidity.[2] Compare against phenylboronic acid (standard).

Protocol: pKa Determination via 11B NMR Titration

Validates the optimal pH for Suzuki coupling predicted by solvation models.[2]

-

Setup: Prepare 10 mM boronic acid in aqueous buffer containing 10%

. -

Titration: Adjust pH from 4.0 to 12.0 in 0.5 unit increments.

-

Measurement: Acquire

NMR at each point. -

Analysis: Plot chemical shift vs. pH. The inflection point represents the pKa, marking the transition from trigonal (

, ~30 ppm) to tetrahedral (

Summary of Theoretical Properties

| Property | Method | Expected Trend (vs. Phenylboronic Acid) | Significance |

| C-B Bond Length | DFT (B3LYP) | Slightly shorter (if conjugated) | Bond strength/Stability |

| HOMO Energy | DFT | Higher (less negative) | Increased oxidation susceptibility |

| Lewis Acidity | NMR / DFT | Lower (Electron Donating Group) | Requires stronger base for coupling |

| pKa | Titration | Higher (> 8.8) | Bioavailability/Solubility profile |

References

-

Suzuki-Miyaura Mechanism: Thomas, A. A., & Denmark, S. E. (2016).[2][3] Pre-transmetalation intermediates in the Suzuki-Miyaura cross-coupling reaction. Science, 352(6283), 329-332.[2] Link

-

DFT of Boronic Acids: Perrin, D. M., & Nielson, K. (2022).[2] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22), 15071–15076.[6] Link

-

Lewis Acidity Protocol: Mayer, U., Gutmann, V., & Gerger, W. (1975).[2] The acceptor number - a quantitative empirical parameter for the electrophilic properties of solvents. Monatshefte für Chemie, 106, 1235–1257.[2] Link

-

Boronic Acid Bioisosteres: Trippier, P. C., & McGuigan, C. (2010).[2] Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.[2] Link

-

General Properties: Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

Sources

- 1. (3-(Cyclopent-1-en-1-yl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. Cyclopropylboronic acid | C3H7BO2 | CID 2760897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Cyclopentenylphenylboronic Acid

[1]

Abstract & Strategic Significance

This application note details the optimized protocol for utilizing 3-Cyclopentenylphenylboronic acid (CAS 1256345-86-4) in Suzuki-Miyaura cross-coupling reactions. This building block is increasingly critical in medicinal chemistry for introducing the 3-cyclopentenylphenyl moiety , a rigid, lipophilic scaffold that serves as a versatile bioisostere for biphenyl systems or as a precursor for chiral 3-substituted cyclopentyl derivatives via asymmetric hydrogenation.

While standard Suzuki conditions often suffice for simple substrates, this specific reagent presents unique challenges:

-

Alkene Stability: The cyclopentenyl double bond is susceptible to isomerization or competitive Heck-type pathways under suboptimal catalytic conditions.

-

Protodeboronation: Electronic effects from the meta-alkenyl substituent can influence the rate of transmetalation vs. hydrolytic deboronation.

This guide provides a self-validating protocol designed to maximize yield, minimize alkene migration, and ensure reproducibility.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 3-(1-Cyclopentenyl)phenylboronic acid |

| CAS Number | 1256345-86-4 |

| Formula | C₁₁H₁₃BO₂ |

| Molecular Weight | 188.03 g/mol |

| Structure | Meta-substituted phenylboronic acid with a 1-cyclopentenyl group |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, EtOH, THF, DMF, DMSO; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent protodeboronation |

Mechanistic Insights & Critical Control Points

The successful coupling of 3-cyclopentenylphenylboronic acid relies on balancing the rate of transmetalation against protodeboronation .

The Catalytic Cycle (Visualized)

The following diagram illustrates the specific pathway, highlighting the critical "Danger Zone" where side reactions involving the cyclopentenyl double bond can occur.

Figure 1: Catalytic cycle for 3-cyclopentenylphenylboronic acid. Note the competition between transmetalation and protodeboronation/isomerization.[1]

Key Mechanistic Considerations

-

Electronic Effect: The meta-cyclopentenyl group is weakly electron-donating (inductive) but conjugated.[1] This makes the C-B bond slightly more electron-rich than unsubstituted phenylboronic acid, moderately increasing the risk of protodeboronation if the reaction pH is too high or the temperature is excessive.

-

Sterics: The cyclopentenyl group at the meta position does not impose significant steric hindrance at the reaction center (boron), allowing for the use of standard ligands (e.g., PPh3, dppf).

-

Alkene Sensitivity: Palladium hydrides (formed via

-hydride elimination from alkyl-Pd intermediates or decomposition) can catalyze the migration of the double bond into the ring or to the exocyclic position.[1] Avoid reducing conditions and prolonged heating.

Optimized Experimental Protocol

This protocol is validated for couplings with aryl bromides and electron-deficient aryl chlorides.[1]

Reagent Setup

-

Limiting Reagent: Aryl Halide (1.0 equiv)[1]

-

Boronic Acid: 3-Cyclopentenylphenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

-

Why: The bidentate ferrocenyl ligand prevents

-hydride elimination and stabilizes the Pd center, reducing alkene isomerization risks compared to Pd(PPh₃)₄.[1]

-

-

Base: K₂CO₃ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water (3:1 ratio)[1]

-

Why: Aqueous systems are essential for the formation of the reactive boronate species. Dioxane offers a good boiling point (101°C) for kinetics without thermal degradation.

-

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In a clean reaction vial (microwave or screw-cap), add the Aryl Halide (1.0 mmol) and 3-Cyclopentenylphenylboronic acid (1.2 mmol, 226 mg).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

-

Add K₂CO₃ (2.0 mmol, 276 mg).

-

Seal the vial with a septum cap.

Step 2: Inert Atmosphere & Solvent Addition [1]

-

Evacuate the vial and backfill with Nitrogen or Argon (Repeat 3x). Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Via syringe, add degassed 1,4-Dioxane (4.0 mL) and degassed Deionized Water (1.0 mL).

-

Stir gently to dissolve solids (some base may remain suspended).

Step 3: Reaction Execution

-

Thermal Method: Heat the block to 80-90°C for 4–16 hours. Monitor by LCMS/TLC.

-

Microwave Method (Recommended for difficult substrates): Heat at 100°C for 30–60 minutes.

Step 4: Workup & Purification [1]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopentenyl moiety is UV active (254 nm).

Workflow Diagram

Figure 2: Operational workflow for the coupling reaction.

Optimization & Troubleshooting Guide

If the standard protocol yields poor results, consult the decision matrix below.

| Issue | Diagnosis | Recommended Adjustment |

| Low Conversion (<20%) | Catalyst Deactivation or Steric Bulk | Switch to Pd₂(dba)₃ + XPhos or SPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition of difficult halides.[1] |

| Protodeboronation (Ar-H) | Hydrolytic instability of C-B bond | 1. Reduce temperature to 60°C.2. Switch base to anhydrous K₃PO₄ in THF (slurry).3. Use MIDA boronate equivalent if available. |

| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents vigorously.[1] Increase boronic acid equivalents to 1.5x. |

| Alkene Isomerization | Pd-Hydride species activity | 1. Avoid alcoholic solvents (EtOH, iPrOH).2. Lower reaction time (use Microwave).3. Ensure base is not in large excess. |

Advanced Catalyst Selection

For sterically hindered aryl halides (e.g., ortho-substituted), the Buchwald Precatalysts are superior:

-

XPhos Pd G3: Excellent for aryl chlorides and general steric bulk.

-

SPhos Pd G3: Ideal for electron-rich aryl halides.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

PubChem Compound Summary. (2023). 3-Cyclopentenylphenylboronic acid (CAS 1256345-86-4).[1][2][3] National Center for Biotechnology Information. Link[1]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Cyclopentenylphenylboronic Acid

Introduction: The Strategic Value of 3-Cyclopentenylphenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular diversity and complexity is paramount. Pharmaceutical intermediates possessing unique structural motifs are the bedrock upon which novel therapeutics are built. 3-Cyclopentenylphenylboronic acid is an emerging building block that offers chemists a strategic tool to introduce a valuable cyclopentenyl-aryl moiety into target molecules. This functional group is of particular interest as the incorporation of non-aromatic, partially saturated ring systems can significantly enhance the three-dimensionality of a molecule, a key factor in improving pharmacokinetic and pharmacodynamic properties.

The cyclopentenyl group, a five-membered carbocycle with one degree of unsaturation, can serve as a bioisostere for other cyclic systems or provide a vector for further functionalization. Its presence on a phenylboronic acid scaffold allows for its facile incorporation into a wide array of molecular architectures via robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. Boronic acids are valued in pharmaceutical synthesis for their stability, low toxicity, and broad functional group tolerance.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Cyclopentenylphenylboronic acid in the synthesis of pharmaceutical intermediates. We will delve into its chemical properties, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, discuss the underlying reaction mechanism, and offer practical guidance on troubleshooting and safety.

Chemical Profile and Handling

3-Cyclopentenylphenylboronic acid is an organoboron compound that, like other boronic acids, is generally a crystalline solid that is stable to air and moisture, facilitating its handling and storage.[3] However, proper storage in a cool, dry place is recommended to ensure long-term stability. The boronic acid moiety is a mild Lewis acid and is typically engaged in cross-coupling reactions as its boronate salt, formed in situ in the presence of a base.

Safety Precautions: Boronic acids and their derivatives are generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety measures must be taken.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6] This reaction is widely employed in the pharmaceutical industry due to its mild conditions and tolerance of a vast array of functional groups.[7]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic moieties on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol details a general procedure for the Suzuki-Miyaura coupling of 3-Cyclopentenylphenylboronic acid with a model aryl bromide, 4-bromoacetophenone. This reaction is illustrative of how this reagent can be used to synthesize more complex pharmaceutical intermediates.

Workflow Diagram

Caption: Experimental workflow for the synthesis of a biaryl intermediate.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Cyclopentenylphenylboronic acid | 188.04 | 226 mg | 1.2 | 1.2 |

| 4-Bromoacetophenone | 199.04 | 200 mg | 1.0 | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |

| Toluene | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

| Ethyl Acetate (for workup) | - | ~50 mL | - | - |

| Brine (for workup) | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

Step-by-Step Protocol

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (200 mg, 1.0 mmol), 3-Cyclopentenylphenylboronic acid (226 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition and Degassing: Add toluene (8 mL) and water (2 mL) to the flask. Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results

| Product | Appearance | Yield (%) | Purity (by LC-MS) |

| (4'-(Cyclopent-2-en-1-yl)-[1,1'-biphenyl]-4-yl)(ethan-1-one) | White to off-white solid | 85-95% | >98% |

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst2. Insufficient degassing3. Poor quality of reagents | 1. Use a fresh batch of palladium catalyst.2. Ensure the reaction mixture is thoroughly degassed before heating.3. Verify the purity of the boronic acid and aryl halide. Consider using a different base or solvent system. |

| Formation of Homocoupled Byproduct | 1. Presence of oxygen2. Reaction temperature too high | 1. Improve the degassing procedure.2. Lower the reaction temperature. |

| Decomposition of Boronic Acid | 1. Prolonged reaction time at high temperature2. Strong basic conditions | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Consider using a milder base such as NaHCO₃ or K₃PO₄. |

| Difficult Purification | 1. Close polarity of product and byproducts | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary. |

Conclusion

3-Cyclopentenylphenylboronic acid is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the context of pharmaceutical drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling allows for the efficient introduction of a desirable cyclopentenyl-aryl scaffold into a wide range of intermediates. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, ultimately contributing to the development of the next generation of therapeutic agents.

References

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Almeida, J. F., et al. (2020).

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Almeida, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- ChemPoint.com. (2016). Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Chemical Intermediates: The Significance of Boronic Acids in Synthesis.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. audreyli.com [audreyli.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Expanding the Synthetic Utility of 3-Cyclopentenylphenylboronic Acid Beyond Suzuki-Miyaura Coupling

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of 3-Cyclopentenylphenylboronic Acid

3-Cyclopentenylphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutics and functional materials. Its structure, featuring a reactive boronic acid moiety and a unique cyclopentenyl group, offers a versatile platform for molecular elaboration. The palladium-catalyzed Suzuki-Miyaura coupling is the most widely practiced method for forming carbon-carbon (C-C) bonds using this and other arylboronic acids, owing to its broad applicability and the low toxicity of boron-containing reagents.[1][2]

However, restricting the utility of such a versatile building block to a single class of transformation would be a significant limitation. The development of advanced pharmaceuticals and complex molecular architectures often necessitates the formation of diverse chemical linkages, including carbon-heteroatom (C-N, C-O, C-S) and alternative C-C bonds under various conditions. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for alternative coupling reactions, expanding the synthetic toolbox for 3-Cyclopentenylphenylboronic acid. We will explore methodologies that offer distinct advantages in terms of bond construction, functional group tolerance, and reaction conditions.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction is a powerful method for the formation of aryl carbon-heteroatom bonds.[3] It facilitates the oxidative coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols.[3][4] A key advantage of this copper-catalyzed reaction is its ability to be conducted under mild conditions, often at room temperature and open to the air, which contrasts sharply with the stricter anaerobic conditions required for the palladium-catalyzed Buchwald-Hartwig amination.[3][5]

Mechanism Overview

The Chan-Lam coupling is unique as it couples two nucleophilic partners.[4] The reaction is typically promoted by a Cu(II) salt, like copper(II) acetate. The currently accepted mechanism involves the coordination of the amine (or alcohol) and the arylboronic acid to the copper(II) center. A subsequent reductive elimination from a transient Cu(III) species, formed via oxidation, is proposed to be a key step in forming the C-N or C-O bond. Oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst, allowing for catalytic turnover.[3]

Key Features and Advantages

-

Bond Formation: Creates C-N and C-O bonds.

-

Catalyst: Utilizes inexpensive and readily available copper catalysts.[4]

-

Conditions: Often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[3]

-

Substrate Scope: Compatible with a wide range of substrates including phenols, anilines, amides, imides, ureas, carbamates, and sulfonamides.[3][4]

Comparative Reaction Parameters

| Parameter | Chan-Lam Coupling | Suzuki-Miyaura Coupling |

| Metal Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[6] |

| Bond Formed | C-N, C-O | C-C |

| Coupling Partner | Amine, Alcohol, Amide | Organohalide, Triflates[7] |

| Atmosphere | Aerobic (often uses air as oxidant) | Anaerobic (requires inert atmosphere) |

| Base | Often a mild base (e.g., pyridine, Et₃N) or none required.[4] | Stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[8] |

| Temperature | Room Temperature to mild heating | Often requires heating |

Experimental Workflow Diagram

Caption: General workflow for the Chan-Lam coupling reaction.

Protocol: N-Arylation of Aniline with 3-Cyclopentenylphenylboronic Acid

This protocol describes the formation of a C-N bond between 3-cyclopentenylphenylboronic acid and aniline.

Materials:

-

3-Cyclopentenylphenylboronic acid (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 0.1 equiv)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM), 10 mL

-

Round-bottom flask (25 mL) with a stir bar

-

TLC plates, LCMS vials

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 3-cyclopentenylphenylboronic acid (1.0 mmol) and aniline (1.2 mmol).

-

Solvent and Reagents: Add 10 mL of DCM, followed by copper(II) acetate (0.1 mmol) and pyridine (2.0 mmol).

-

Reaction Execution: Place a condenser on the flask and stir the mixture vigorously at room temperature. The flask should be open to the air to allow for oxidation of the copper catalyst.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS every hour. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove pyridine and excess aniline, followed by a wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3-cyclopentenylphenyl)aniline.

Liebeskind-Srogl Coupling: A Neutral Pathway to Ketones

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between a thioester and a boronic acid.[9][10] This reaction is particularly noteworthy because it proceeds under neutral, non-basic conditions, making it highly valuable for synthesizing molecules with base-sensitive functional groups.[11] The reaction requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), which acts as a co-catalyst or mediator.[10][12]

Mechanism Overview

The Liebeskind-Srogl coupling avoids the traditional base-assisted transmetalation step of the Suzuki reaction. The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester. The crucial step is the subsequent transmetalation of the aryl group from the boronic acid to the palladium center. This is facilitated by the copper(I) carboxylate, which is believed to activate the boronic acid and/or interact with the palladium complex to enable the transfer of the organic group from boron to palladium.[11] Reductive elimination from the resulting diorganopalladium(II) complex yields the ketone product and regenerates the palladium(0) catalyst.

Key Features and Advantages

-

Bond Formation: Creates C(acyl)-C(aryl) bonds to form ketones.

-

Neutral Conditions: The absence of a base makes it suitable for substrates with base-labile functional groups.[11]

-

Coupling Partners: Utilizes readily available thioesters as electrophilic partners.[10]

-

Functional Group Tolerance: Exhibits excellent tolerance for a wide array of functional groups.

Comparative Reaction Parameters

| Parameter | Liebeskind-Srogl Coupling | Suzuki-Miyaura Coupling |

| Catalyst System | Pd(0) catalyst + Stoichiometric Cu(I) salt (CuTC)[10] | Catalytic Pd(0)[13] |

| Electrophile | Thioester | Organohalide, Triflates[7] |

| Key Additive | Copper(I) thiophene-2-carboxylate (CuTC) | Base (e.g., K₂CO₃, K₃PO₄)[8] |

| pH Condition | Neutral | Basic |

| Byproducts | Copper thiolates | Halide salts |

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Liebeskind-Srogl coupling.

Protocol: Synthesis of 3-Cyclopentenylphenyl Ketone

This protocol details the coupling of S-phenyl benzothioate with 3-cyclopentenylphenylboronic acid.

Materials:

-

3-Cyclopentenylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

S-phenyl benzothioate (1.0 mmol, 1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

-

Tris(2-furyl)phosphine (TFP, 0.1 mmol, 10 mol%)

-

Copper(I) thiophene-2-carboxylate (CuTC, 1.1 mmol, 1.1 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF), 10 mL

-

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere of argon or nitrogen. This is crucial as Pd(0) is oxygen-sensitive.

-

Reagent Addition: To the flask, add CuTC (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), and TFP (0.1 mmol).

-

Substrate Addition: Add S-phenyl benzothioate (1.0 mmol) and 3-cyclopentenylphenylboronic acid (1.2 mmol).

-

Solvent and Reaction: Add 10 mL of anhydrous, degassed THF via syringe. Heat the reaction mixture to 50 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete in 6-18 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (30 mL) and filter through a pad of Celite to remove solid residues.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride (2 x 20 mL) and then with brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired ketone product.

Rhodium-Catalyzed Additions to Unsaturated Systems

While palladium is the workhorse for cross-coupling, rhodium catalysts offer unique reactivity patterns with arylboronic acids, particularly in additions to unsaturated C-C bonds like olefins and alkynes.[14][15] Rhodium-catalyzed reactions can lead to hydroarylation or conjugate addition products, often under aqueous conditions, which presents a green chemistry advantage.[14][16]

Mechanism Overview

In a typical rhodium-catalyzed 1,4-conjugate addition, the active Rh(I) species undergoes transmetalation with the arylboronic acid to form an aryl-rhodium(I) intermediate. This intermediate then coordinates to the electron-deficient olefin. Subsequent migratory insertion of the olefin into the Rh-Aryl bond forms a rhodium enolate. Protonolysis of this enolate, often by water, releases the final product and regenerates a catalytically active rhodium species to complete the cycle.[17]

Key Features and Advantages

-

Unique Reactivity: Enables 1,4-conjugate additions and hydroarylations, which are not typical outcomes of Suzuki couplings.[14][18]

-

Aqueous Media: Many rhodium-catalyzed additions are performed in water, reducing the need for volatile organic solvents.[16]

-

Stereocontrol: Asymmetric variants using chiral ligands can achieve high levels of enantioselectivity.[17]

-

Substrate Scope: Effective for activated olefins (e.g., α,β-unsaturated ketones, nitroalkenes) and certain alkynes.[15][17]

General Reaction Scheme Diagram

Caption: General scheme for rhodium-catalyzed addition.

Protocol: 1,4-Conjugate Addition to Methyl Vinyl Ketone

This protocol outlines the addition of 3-cyclopentenylphenylboronic acid to an α,β-unsaturated ketone.

Materials:

-

3-Cyclopentenylphenylboronic acid (1.5 mmol, 1.5 equiv)

-

Methyl vinyl ketone (1.0 mmol, 1.0 equiv)

-

[Rh(acac)(CO)₂] (0.03 mmol, 3 mol%)

-

1,4-Dioxane/Water mixture (5:1 v/v), 6 mL

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)₂] (0.03 mmol) and 3-cyclopentenylphenylboronic acid (1.5 mmol).

-

Solvent Addition: Add 6 mL of the dioxane/water (5:1) mixture. Stir for 5 minutes.

-

Substrate Addition: Add methyl vinyl ketone (1.0 mmol) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

-

Workup: After cooling to room temperature, add 20 mL of diethyl ether and 10 mL of water. Separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired conjugate addition product.

Conclusion

While the Suzuki-Miyaura coupling remains a cornerstone of C-C bond formation, the synthetic potential of 3-cyclopentenylphenylboronic acid is far broader. The alternative methodologies presented here—the Chan-Lam coupling for C-N/C-O bonds, the Liebeskind-Srogl coupling for a neutral route to ketones, and rhodium-catalyzed additions for unique C-C bond constructions—provide chemists with a robust and versatile set of tools. By understanding the mechanisms, advantages, and practical protocols for these transformations, researchers can strategically leverage 3-cyclopentenylphenylboronic acid to accelerate the discovery and development of complex molecules and next-generation pharmaceuticals.

References

-

NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Available at: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]

-

ChemRxiv | Cambridge Open Engage. Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

-

ACS Publications. Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters. Available at: [Link]

-

YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available at: [Link]

-

NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

YouTube. Chan-Lam Coupling. Available at: [Link]

-

SynArchive. Liebeskind-Srogl Coupling. Available at: [Link]

-

NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Available at: [Link]

-

ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available at: [Link]

-

ResearchGate. Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance | Request PDF. Available at: [Link]

-

Wikipedia. Liebeskind–Srogl coupling. Available at: [Link]

-

NIH. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Available at: [Link]

-

ACS Publications. Rhodium-Catalyzed Coupling Reactions of Arylboronic Acids to Olefins in Aqueous Media | Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance | The Journal of Organic Chemistry. Available at: [Link]

-

Macmillan Group - Princeton University. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Available at: [Link]

-

ACS Publications. Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance | The Journal of Organic Chemistry. Available at: [Link]

-

NIH. Decarboxylative borylation. Available at: [Link]

-

Royal Society of Chemistry. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Available at: [Link]

-

ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

-

ScienceDirect. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

-

SpringerLink. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Available at: [Link]

-

ACS Publications. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids | Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Mark Lautens Research Group. Rhodium-Catalyzed Coupling Reactions of Arylboronic Acids to Olefins in Aqueous Media. Available at: [Link]

-

ACS Publications. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation | ACS Catalysis. Available at: [Link]

-

Royal Society of Chemistry. Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes. Available at: [Link]

-

ScienceDirect. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at: [Link]

-

ResearchGate. Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. Available at: [Link]

-

SciSpace. Decarboxylative Conjunctive Cross-coupling of Vinyl Boronic Esters using Metallaphotoredox Catalysis. Available at: [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

PubMed. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. Available at: [Link]

-

Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available at: [Link]

-

Organic Chemistry Portal. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Available at: [Link]

-

Journal of the American Chemical Society. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Available at: [Link]

-

PubMed. Copper-catalyzed C-N cross-coupling of sulfondiimines with boronic acids. Available at: [Link]

-

PubMed Central. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Available at: [Link]

-

ACS Publications. Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes | Journal of the American Chemical Society. Available at: [Link]

-

MDPI. Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Available at: [Link]

-

ResearchGate. (PDF) Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Available at: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synarchive.com [synarchive.com]

- 10. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 11. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 12. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Rhodium-Catalyzed Coupling Reactions of Arylboronic Acids to Olefins in Aqueous Media [organic-chemistry.org]

- 17. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for Suzuki-Miyaura Coupling with 3-Cyclopentenylphenylboronic Acid

Executive Summary

This guide details the operational protocols for utilizing 3-Cyclopentenylphenylboronic acid (and structurally related alkenyl-aryl boronic acids) in Suzuki-Miyaura cross-coupling reactions. While the Suzuki coupling is a robust method for C-C bond formation, the presence of the cyclopentenyl moiety (an unactivated alkene) introduces specific chemoselectivity challenges.

The protocols herein prioritize the preservation of the double bond (avoiding Heck-type side reactions or isomerization) while ensuring high conversion of the boronic acid. Two distinct methods are provided: a Standard Robust Protocol for general synthesis and a High-Performance Protocol using Buchwald precatalysts for sterically hindered or electron-rich electrophiles.

Chemical Context & Stability[1][2][3]

Structural Analysis

The substrate consists of a phenyl ring bearing a boronic acid functionality and a sensitive 3-cyclopentenyl substituent.

-

Primary Reactivity: The

group undergoes transmetallation with Palladium(II) species. -

Critical Liability: The cyclopentenyl double bond is susceptible to:

-

Isomerization: Migration of the double bond into conjugation with the phenyl ring under high heat or strong base.

-

Heck Coupling: Competing reaction if the catalyst system is too active toward alkenes or if base concentration is insufficient to drive the Suzuki cycle.

-

Protodeboronation: Loss of the boron moiety before coupling, common in electron-rich aryl boronic acids.

-

Boroxine Equilibrium

Like most aryl boronic acids, 3-Cyclopentenylphenylboronic acid exists in equilibrium with its trimeric anhydride (boroxine).

-

Implication: Stoichiometry calculations should account for variable water content. It is recommended to use 1.2 to 1.5 equivalents relative to the halide to ensure complete consumption of the limiting reagent.

Mechanistic Insight

The success of this reaction relies on the rate of Transmetallation exceeding the rate of alkene coordination (which leads to Heck side-products). We utilize bases that activate the boronic acid (forming a boronate species) without promoting double-bond migration.

Diagram 1: Catalytic Cycle & Chemoselectivity

This diagram illustrates the standard Suzuki cycle (Blue path) versus the unwanted Heck pathway (Red path) that must be avoided.

Figure 1: The Suzuki-Miyaura catalytic cycle.[1] The green node highlights the critical role of the base in ensuring the reaction proceeds via the Suzuki pathway rather than the Heck pathway (red).

Experimental Protocols

Pre-Reaction Checklist

-

Inert Atmosphere: Argon or Nitrogen. Oxygen promotes homocoupling of the boronic acid.

-

Solvent Degassing: Sparging with inert gas for 15-20 minutes is mandatory.

-

Halide Selection: Aryl Bromides or Iodides are preferred. Aryl Chlorides require Protocol B.

Protocol A: Standard Robust Conditions

Best for: Aryl bromides, scale-up, and cost-sensitive applications.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand has a large bite angle, accelerating reductive elimination and stabilizing the Pd center against precipitation.

-

-

Base: K₂CO₂ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

3-Cyclopentenylphenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

-

-

Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).

-

Add Liquids: Via syringe, add degassed 1,4-Dioxane (concentration ~0.2 M relative to halide) and 2.0 M aq. K₂CO₃ (3.0 equiv).

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 90°C to prevent cyclopentenyl isomerization.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Performance (Buchwald-Type)

Best for: Aryl chlorides, sterically hindered substrates, or electron-rich partners.

Reagents:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)

-

Alternatively: Use precatalyst SPhos Pd G2 or XPhos Pd G2 .

-

Why: SPhos (biaryl phosphine) is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination), allowing milder temperatures.

-

-

Base: K₃PO₄ (anhydrous or solid added to biphasic mix)

-

Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

-

Base Addition: Add finely ground K₃PO₄ (3.0 equiv).

-

Solvent: Add degassed n-Butanol or Toluene/Water mixture.

-

Reaction: Heat to 60–70°C .

-

Workup: Standard aqueous extraction.

Workflow Visualization

Diagram 2: Laboratory Workflow

This flow details the physical execution of the experiment to ensure reproducibility.

Figure 2: Operational workflow.[7] Note that solvent degassing (Blue) is the critical control point for reaction success.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive boronic acid. | 1. Switch to Protocol B (SPhos/XPhos).2. Add 5-10% water to solvent to hydrolyze boroxine anhydrides. |

| Homocoupling (Ar-Ar) | Oxygen presence.[1] | 1. Re-degas solvents rigorously.2. Ensure inert atmosphere is maintained. |

| Heck Product Observed | Low base activity or high temp. | 1. Lower temperature by 10°C.2. Increase base concentration (use K₃PO₄ instead of carbonate). |

| Isomerization of Alkene | Reaction time too long / Base too strong. | 1. Stop reaction immediately upon consumption of halide.2. Switch to milder base (Cs₂CO₃ or K₃PO₄). |

| Protodeboronation | Unstable boronic acid. | 1. Use anhydrous conditions (Protocol B with anhydrous solvent).2. Use excess boronic acid (1.5 - 2.0 equiv). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Sigma-Aldrich. (2023). Buchwald Phosphine Ligands User Guide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]

Application Note: Optimizing Suzuki-Miyaura Couplings with 3-Cyclopentenylphenylboronic Acid Through Strategic Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-Cyclopentenylphenylboronic Acid in Modern Synthesis

3-Cyclopentenylphenylboronic acid is a valuable building block in organic synthesis, prized for its unique combination of an aromatic ring and a reactive cyclopentenyl moiety. This structure is of significant interest in medicinal chemistry and materials science, where the synthesis of complex, non-planar molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this versatile reagent into larger molecular frameworks, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

However, the success of a Suzuki-Miyaura coupling is not solely dependent on the choice of catalyst and base; the reaction solvent plays a multifaceted and critical role that is often underestimated.[3] Solvents can influence catalyst activity and stability, the solubility of reagents, and the rates of key mechanistic steps, thereby dictating the overall yield, purity, and reaction time.[3] This application note provides a detailed guide to understanding and leveraging solvent effects in reactions involving 3-Cyclopentenylphenylboronic acid, offering both theoretical insights and practical protocols for reaction optimization.

The Underlying Science: How Solvents Dictate Reaction Outcomes

The Suzuki-Miyaura catalytic cycle, while robust, involves a series of delicate equilibria and transition states, each of which can be influenced by the surrounding solvent molecules.[1][4] The key steps affected are:

-

Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl halide bond is often the rate-determining step.[4] Polar solvents can stabilize the developing charge separation in the transition state, thereby accelerating this step.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is critically dependent on the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of solvent affects the solubility and reactivity of the base, as well as the speciation of the boronic acid itself.[7] The presence of water in many solvent systems is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[8]

-

Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the palladium(0) catalyst, can also be influenced by the solvent's ability to coordinate with the palladium complex.

The interplay of these factors means that a solvent's impact is rarely straightforward and often depends on the specific combination of substrates, catalyst, and base.[1]

Visualizing the Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by the reaction solvent.

Experimental Protocol: A Comparative Study of Solvent Effects

To illustrate the practical implications of solvent choice, we present a protocol for the Suzuki-Miyaura coupling of 3-Cyclopentenylphenylboronic acid with 4-bromoanisole. This reaction is monitored across a range of commonly used solvents.

Materials and Reagents:

-

3-Cyclopentenylphenylboronic acid (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Selected solvents:

-

1,4-Dioxane/Water (4:1)

-

Toluene/Water (4:1)

-

Acetonitrile/Water (4:1)

-

2-Propanol/Water (4:1)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

General Procedure:

-

To a pre-dried Schlenk tube equipped with a magnetic stir bar, add 3-Cyclopentenylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Under a positive pressure of argon, add the chosen solvent (5 mL total volume, maintaining the specified solvent/water ratio where applicable).

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the specified time.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC-MS.[9]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Solvent Screening

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. vapourtec.com [vapourtec.com]

Application Note: A Robust and Scalable Synthesis of 3-Cyclopentenylphenylboronic Acid for Pharmaceutical and Materials Science Applications

Abstract

3-Cyclopentenylphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its application spans the development of novel pharmaceuticals, agrochemicals, and advanced organic materials.[3] This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis, purification, and quality control of 3-Cyclopentenylphenylboronic acid. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing safety, reproducibility, and high purity of the final product. We detail a synthetic strategy based on the formation of an aryl Grignard reagent followed by electrophilic trapping with a borate ester, a widely applicable and scalable method for preparing arylboronic acids.[4][5]

Introduction and Strategic Overview

The synthesis of biaryl and substituted aromatic compounds is a cornerstone of medicinal chemistry. The Suzuki-Miyaura coupling reaction is a premier method for this purpose, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2] 3-Cyclopentenylphenylboronic acid introduces a unique, partially saturated carbocyclic moiety, offering a vector for structural diversification and modulation of physicochemical properties in drug candidates.

The primary challenge in scaling the synthesis of many boronic acids is ensuring safety during the handling of pyrophoric organometallic intermediates and achieving high purity, as residual impurities can poison sensitive downstream catalysts. The protocol outlined herein addresses these challenges by employing a Grignard-based approach, which is generally more manageable on a larger scale than organolithium chemistry, and by providing robust purification and analytical procedures.

Chemical Profile: 3-Cyclopentenylphenylboronic Acid

| Property | Value |

| IUPAC Name | (3-(Cyclopent-1-en-1-yl)phenyl)boronic acid |

| CAS Number | 957062-60-1 |

| Molecular Formula | C₁₁H₁₃BO₂ |

| Molecular Weight | 188.03 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |

Overall Synthetic Workflow

The selected synthetic route involves a two-step process starting from the corresponding aryl bromide. This method is chosen for its reliability, use of readily available starting materials, and well-understood reaction mechanism, which facilitates process control during scale-up.

Diagram 1: High-level workflow for the synthesis of 3-Cyclopentenylphenylboronic acid.

Safety and Hazard Management

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary risks in this synthesis involve the handling of flammable solvents, pyrophoric Grignard reagents, and the inherent toxicity of boronic acid derivatives.[6][7]

Hazard Summary and Mitigation

| Substance/Process | Hazard | Mitigation Measures |

| Tetrahydrofuran (THF) | Highly flammable, peroxide-former | Work in a certified chemical fume hood. Use an inert atmosphere (Nitrogen/Argon). Ensure peroxide-free solvent. |

| Magnesium Turnings | Flammable solid | Handle under an inert atmosphere. Avoid contact with water. |

| Grignard Reagent | Pyrophoric, water-reactive | Maintain strict inert and anhydrous conditions. Use cannula transfer techniques. Have a Class D fire extinguisher available. |

| Triisopropyl Borate | Flammable liquid, irritant | Handle in a fume hood. Wear gloves and eye protection. |

| Boronic Acids | Reproductive toxicant (classification for boric acid)[8], irritant | Avoid inhalation of dust and skin contact.[9][10] Use appropriate PPE: lab coat, safety goggles, and nitrile gloves.[7] |

Personal Protective Equipment (PPE): At all stages, a flame-retardant lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is suitable) are mandatory.[7] For handling large quantities of powders, a respirator with a particulate filter is recommended.[8]

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis of 3-Cyclopentenylphenylboronic acid from 1-Bromo-3-cyclopentenylbenzene. All glassware must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 10 L Jacketed Glass Reactor | Mechanical stirrer, thermocouple, condenser, N₂ inlet | Main reaction vessel |

| 1-Bromo-3-cyclopentenylbenzene | 446 g (2.0 mol) | Starting material |

| Magnesium Turnings | 53.5 g (2.2 mol, 1.1 eq) | Grignard reagent formation |

| Iodine | 1-2 small crystals | Grignard reaction initiator |

| Anhydrous Tetrahydrofuran (THF) | 4.0 L | Reaction solvent |

| Triisopropyl Borate | 518 mL (424 g, 2.25 mol, 1.13 eq) | Boron electrophile |

| Hydrochloric Acid (2M aq.) | ~3.0 L | Hydrolysis and pH adjustment |

| Toluene | 4.0 L | Extraction solvent |

| n-Heptane | 2.0 L | Recrystallization solvent |

| Anhydrous Magnesium Sulfate | 100 g | Drying agent |

Step-by-Step Procedure

Part A: Grignard Reagent Formation

-

Reactor Setup: Assemble the 10 L jacketed reactor under a positive pressure of nitrogen. Charge the reactor with magnesium turnings (53.5 g).

-

Initiation: Add a single crystal of iodine and ~200 mL of anhydrous THF. Briefly heat the mixture with a heat gun until the brown color of the iodine disappears, indicating activation of the magnesium surface.

-

Grignard Formation: Add a solution of 1-Bromo-3-cyclopentenylbenzene (446 g) in anhydrous THF (1.8 L) to an addition funnel. Add ~50 mL of this solution to the reactor. An exotherm should be observed (temperature rise to ~35-40 °C). If the reaction does not start, repeat the initiation step.

-

Controlled Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 45-50 °C using the reactor jacket. The addition typically takes 2-3 hours. Causality: A controlled addition rate is crucial to manage the exotherm and prevent dangerous side reactions or solvent boiling.

-

Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 2 hours at 50 °C to ensure complete consumption of the starting material.

Part B: Borylation and Hydrolytic Workup

-

Cooling: Cool the reactor contents to -78 °C using a dry ice/acetone bath or a cryocooler. Causality: Low temperature is essential to prevent multiple additions of the Grignard reagent to the borate ester, which would reduce the yield of the desired boronic acid.

-

Borate Addition: Add a solution of triisopropyl borate (518 mL) in anhydrous THF (2.0 L) via cannula or addition funnel over 1.5-2 hours, keeping the internal temperature below -65 °C. A thick white precipitate will form.[5]

-

Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.

-

Hydrolysis: Cool the reactor to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl (3.0 L) via an addition funnel. A significant exotherm will occur. Maintain the temperature below 25 °C. Safety: The quench must be performed slowly to control the release of heat and prevent splashing of corrosive acid.

-

Phase Separation: Stir the biphasic mixture vigorously for 1 hour. Stop the stirring, allow the layers to separate, and transfer the contents to a large separatory funnel. Remove the lower aqueous layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 1.0 L). Combine all organic layers.

-

Washing & Drying: Wash the combined organic layer with brine (1.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude off-white solid.

Part C: Purification by Recrystallization

-

Dissolution: Transfer the crude solid to a suitable flask and add a minimal amount of hot toluene to dissolve the material completely.

-

Crystallization: Slowly add n-Heptane (approx. 2.0 L) while stirring. The product will begin to precipitate.

-

Isolation: Cool the mixture to 0-5 °C and hold for 2 hours to maximize crystal formation. Collect the white solid by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C.

-

Yield: Expected yield is 280-320 g (75-85%) of 3-Cyclopentenylphenylboronic acid with >98% purity.

Analytical Quality Control

To ensure the product is suitable for demanding applications like Suzuki-Miyaura coupling, a comprehensive analytical characterization is required.

Analytical Methods and Expected Results

| Technique | Parameter | Expected Result |